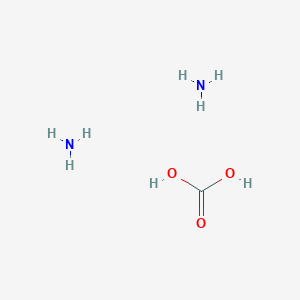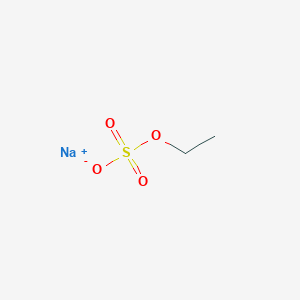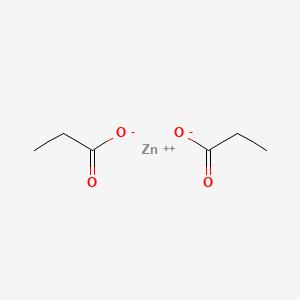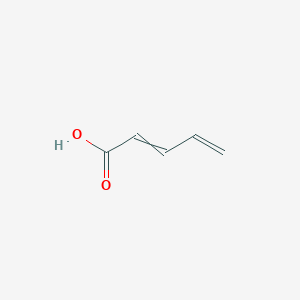![molecular formula C16H11N2NaO4S B7822226 sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Übersicht
Beschreibung
Ethyl 2-cyanoacrylate . It is a colorless liquid that is commonly used as a fast-acting adhesive. Ethyl 2-cyanoacrylate is a member of the cyanoacrylate family, which is known for its strong bonding properties and rapid polymerization in the presence of moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoacrylate is synthesized through the Knoevenagel condensation reaction between ethyl cyanoacetate and formaldehyde. The reaction is typically catalyzed by a base such as piperidine or pyridine. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C.
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyanoacrylate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, ethyl 2-cyanoacrylate rapidly polymerizes to form long chains of poly(ethyl 2-cyanoacrylate).
Hydrolysis: The compound can hydrolyze in the presence of water to form cyanoacetic acid and ethanol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Addition Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Polymerization: Poly(ethyl 2-cyanoacrylate)
Hydrolysis: Cyanoacetic acid and ethanol
Addition Reactions: Various cyanoacrylate derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers and copolymers.
Biology: Employed in tissue engineering and as a tissue adhesive in medical procedures.
Medicine: Utilized in surgical procedures for wound closure and as a hemostatic agent.
Industry: Commonly used in the manufacturing of adhesives, sealants, and coatings.
Wirkmechanismus
The primary mechanism of action for ethyl 2-cyanoacrylate is its rapid polymerization in the presence of moisture. The compound forms strong covalent bonds with the substrate, creating a durable adhesive layer. The polymerization process involves the formation of a cyanoacrylate anion, which propagates the polymer chain through successive addition reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyanoacrylate is often compared with other cyanoacrylate compounds such as methyl 2-cyanoacrylate and butyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, ethyl 2-cyanoacrylate is unique in its balance of bonding strength and flexibility. Methyl 2-cyanoacrylate tends to form more rigid bonds, while butyl 2-cyanoacrylate offers greater flexibility but slightly weaker bonding strength.
List of Similar Compounds
- Methyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
Eigenschaften
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPFMGBJSMSXLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)





![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)






